Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate
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Overview
Description
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate is an organic compound that features a tert-butyl ester group attached to a benzoate moiety, which is further linked to a pyrimidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate typically involves the following steps:
Formation of the Benzoate Ester: The starting material, 4-(bromomethyl)benzoic acid, is reacted with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl 4-(bromomethyl)benzoate.
Nucleophilic Substitution: The tert-butyl 4-(bromomethyl)benzoate is then reacted with 6-oxopyrimidine in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate moiety can be oxidized to form corresponding carboxylic acids.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid.
Reduction: Formation of dihydropyrimidine derivatives.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinone ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate: Unique due to its specific combination of functional groups.
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
Tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]phenyl ether: Similar structure but with an ether linkage instead of an ester.
Uniqueness
This compound is unique due to its specific combination of a tert-butyl ester, benzoate, and pyrimidinone moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
tert-butyl 4-[(6-oxopyrimidin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3/c1-16(2,3)21-15(20)13-6-4-12(5-7-13)10-18-11-17-9-8-14(18)19/h4-9,11H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLSOZDDPGGUND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=NC=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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